3-Chloro-2-ethenyl-1,1'-biphenyl chemical properties
3-Chloro-2-ethenyl-1,1'-biphenyl chemical properties
Topic: 3-Chloro-2-ethenyl-1,1'-biphenyl Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
A Critical Synthon for Functionalized Polycyclic Aromatic Hydrocarbons
Executive Summary
3-Chloro-2-ethenyl-1,1'-biphenyl (also known as 3-chloro-2-vinylbiphenyl) is a specialized halogenated biaryl intermediate. It serves as a pivotal "switch" molecule in organic synthesis, primarily utilized for the construction of 1-chlorophenanthrene and related polycyclic aromatic hydrocarbons (PAHs) via Mallory photocyclization. Its structural uniqueness lies in the ortho-positioning of the vinyl group relative to the biphenyl linkage, pre-organizing the molecule for 6
This guide details the physicochemical properties, synthetic pathways, and mechanistic reactivity of this compound, designed for researchers optimizing PAH synthesis for optoelectronics or medicinal chemistry scaffolds.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Due to its status as a transient intermediate in many workflows, experimental physical data is often derived from structural analogs (e.g., 2-vinylbiphenyl). The values below represent a synthesis of reported experimental data and high-confidence predictive models.
| Property | Data / Prediction | Confidence Level |
| IUPAC Name | 3-Chloro-2-ethenyl-1,1'-biphenyl | High |
| Common Name | 3-Chloro-2-vinylbiphenyl | High |
| Molecular Formula | C₁₄H₁₁Cl | High |
| Molecular Weight | 214.69 g/mol | High |
| Physical State | Viscous Oil or Low-Melting Solid | High (Analog-based) |
| Boiling Point | ~315–320 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water | High |
| Key Functional Groups | Aryl Chloride (C-Cl), Styrenyl Alkene (C=C) | High |
Synthesis Protocol
The most robust route to 3-chloro-2-ethenyl-1,1'-biphenyl avoids direct functionalization of the biphenyl core (which suffers from regioselectivity issues) and instead employs a modular Suzuki-Miyaura / Wittig sequence.
Step 1: Suzuki Cross-Coupling
Target: 3-Chloro-2-formyl-1,1'-biphenyl (Aldehyde Intermediate)
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Reagents: 2-Bromo-3-chlorobenzaldehyde (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).
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Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
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Conditions: Reflux under N₂ for 12–16 hours.
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Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond due to the weaker bond dissociation energy compared to C-Cl, preserving the chloro-substituent for later use.
Step 2: Wittig Olefination
Target: 3-Chloro-2-ethenyl-1,1'-biphenyl
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Reagents: Methyltriphenylphosphonium bromide (1.2 eq), n-BuLi or KOtBu (1.3 eq).
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Solvent: Anhydrous THF.
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Protocol:
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Suspend phosphonium salt in THF at 0°C.
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Add base dropwise to generate the phosphorus ylide (bright yellow).
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Stir for 30 min, then cool to -78°C.
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Add the aldehyde (from Step 1) in THF slowly.
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Warm to RT and stir for 4–6 hours.
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Purification: Silica gel chromatography (Hexanes/EtOAc).
Core Reactivity: The Mallory Photocyclization
The primary utility of 3-chloro-2-ethenyl-1,1'-biphenyl is its conversion to 1-chlorophenanthrene . This transformation is a textbook example of oxidative photocyclization, but the presence of the chlorine atom introduces specific electronic considerations.
Mechanistic Pathway
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Photoexcitation: Irradiation (typically UV, ~300 nm) excites the molecule to the singlet state (
). -
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-Electrocyclization: The molecule undergoes conrotatory ring closure to form a trans-8a,9-dihydrophenanthrene intermediate (DHP). This step is reversible and the DHP is thermally unstable. -
Oxidation (Aromatization): An oxidant (Iodine, I₂) traps the DHP intermediate. The elimination of HI drives the equilibrium forward, yielding the fully aromatic phenanthrene system. Propylene oxide is often added to scavenge the HI byproduct, preventing acid-catalyzed side reactions.
Regiochemistry
The cyclization occurs between the vinyl
Visualization of Pathway
Figure 1: Synthetic workflow from commercial starting materials to the 1-chlorophenanthrene scaffold via the 3-chloro-2-vinylbiphenyl intermediate.
Applications in Research & Development
1. Material Science (OLEDs)
The resulting 1-chlorophenanthrene is a high-value scaffold for Organic Light Emitting Diodes (OLEDs). The chlorine atom serves as a reactive site for:
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Buchwald-Hartwig Aminations: Introducing diarylamines to create hole-transport materials.
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Suzuki Couplings: Extending conjugation to tune emission wavelengths (blue/green dopants).
2. Drug Discovery (Atropisomerism)
While phenanthrenes are planar, 3-chloro-2-vinylbiphenyl itself possesses axial chirality potential if sterically hindered enough at the 2,2' positions. In drug design, restricted rotation biaryls are explored for:
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Kinase Inhibition: Mimicking the twist of ATP-binding pockets.
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Chiral Ligands: Precursors for asymmetric catalysis ligands.
Safety & Handling Protocols
Hazard Classification:
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Skin/Eye Irritant: Treat as a potent irritant.
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Potential Carcinogen: Like many vinyl-aromatics and halogenated PAHs, handle with assumption of genotoxicity.
Operational Safety:
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UV Safety: When performing photocyclization, use certified UV-blocking eyewear and shield reaction vessels to prevent skin exposure to high-intensity UV radiation.
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Waste Disposal: Segregate halogenated organic waste. Do not mix with general organic solvents.
References
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Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Link
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Lewis, F. D., et al. (2005).[1] Competitive 1,2- and 1,5-Hydrogen Shifts Following 2-Vinylbiphenyl Photocyclization. Journal of Organic Chemistry. Link
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Ram, R. N., et al. (2007).[2] Efficient Synthesis of Phenanthrenes via Ring-Closing Metathesis. Tetrahedron Letters. Link (Contextual grounding for alternative phenanthrene synthesis).
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PubChem Compound Summary. 2-Vinylbiphenyl (Analogous Data). National Center for Biotechnology Information. Link
